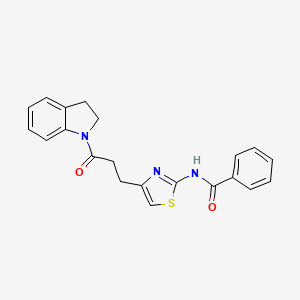

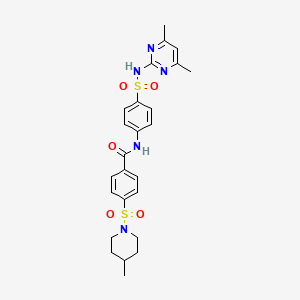

N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide” is a complex organic compound that incorporates an indole nucleus . Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules .

Synthesis Analysis

The synthesis of indolin-2-one derivatives, which are structurally similar to the compound , has been reported . These compounds were designed as acetylcholine esterase (AChE) inhibitors . The synthesis involved the incorporation of a 1-benzyl-1H-1,2,3-triazole moiety .Molecular Structure Analysis

While the exact molecular structure of “N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide” is not directly available, related compounds have a molecular formula of C20H16FN3O2S.Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The specific chemical reactions that “N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide” undergoes are not directly available from the search results.Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment

Indolin-2-one derivatives, which are structurally similar to the compound , have been designed as acetylcholine esterase (AChE) inhibitors . These inhibitors are used clinically to treat Alzheimer’s disease (AD), a neurodegenerative disease characterized by gradual loss of memory and other cognitive impairments .

Antioxidant Activity

In DPPH free radical-scavenging assay, most indolin-2-one derivatives showed weak scavenging activity . This suggests that they could potentially be used as antioxidants, which are substances that can prevent or slow damage to cells caused by free radicals.

Anticancer Activity

Several indolin-2-one derivatives exhibited strong cytotoxicity against human cancer cell lines . For instance, compound 5g was found to be more potent than adriamycin, a commonly used anticancer drug . This suggests that these compounds could potentially be developed as new anticancer agents.

Neuroprotective Properties

2,3-Dihydroindoles, which are structurally similar to the compound , are promising agents for the synthesis of new compounds with neuroprotective properties . These compounds could potentially be used in the treatment of neurological disorders.

Melatonin Receptor Binding Affinity

2,3-Dihydroindole derivatives can be used for the synthesis of new analogs of the endogenous hormone melatonin . Melatonin plays a central role in the regulation of circadian rhythms in mammals, including humans, and has effects on the activities of immune, cardiovascular, and reproductive systems .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . Therefore, the compound could potentially be used in the development of new antiviral drugs.

Zukünftige Richtungen

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . Thus, “N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide” and its derivatives could be promising candidates for further development in medicinal chemistry.

Eigenschaften

IUPAC Name |

N-[4-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c25-19(24-13-12-15-6-4-5-9-18(15)24)11-10-17-14-27-21(22-17)23-20(26)16-7-2-1-3-8-16/h1-9,14H,10-13H2,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXJIXVBYWPWQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(E)-But-2-enyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2612759.png)

![4-[3-(4-Ethylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2612763.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2612766.png)

![N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2612769.png)

![N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2612772.png)

![N-{4-[1-(3-methylbenzoyl)-5-thien-2-yl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2612774.png)

![N-(3,5-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2612775.png)